3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one
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Overview
Description
3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one is a synthetic organic compound characterized by a spirocyclic structure. The compound features a fluorophenyl group attached to a spiro[3.3]heptane core, which includes an azaspiro moiety. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction. This often involves the use of a suitable precursor, such as a ketone or an aldehyde, which undergoes cyclization in the presence of a base or an acid catalyst.
Introduction of the Azaspiro Moiety: The azaspiro moiety is introduced via a nucleophilic substitution reaction. This step typically involves the reaction of an amine with a halogenated spiro compound.
Attachment of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azaspiro moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: N-oxides of the azaspiro moiety.
Reduction: Alcohol derivatives of the spirocyclic core.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound is studied for its potential biological activities. Its structural features make it a candidate for binding to specific biological targets, which can be useful in drug discovery and development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiro moiety may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-azaspiro[3.3]heptan-1-one: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
3-(4-Chlorophenyl)-2-azaspiro[3.3]heptan-1-one: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.
3-(4-Methylphenyl)-2-azaspiro[3.3]heptan-1-one: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one imparts unique electronic and steric effects, enhancing its reactivity and potential biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making this compound particularly interesting for research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-azaspiro[3.3]heptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-9-4-2-8(3-5-9)10-12(6-1-7-12)11(15)14-10/h2-5,10H,1,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYGJQDCSCPVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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